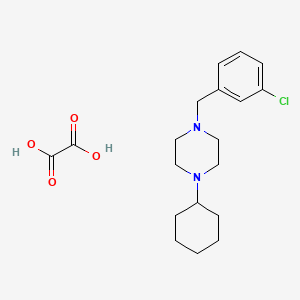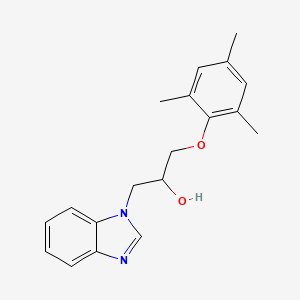
1-(3-chlorobenzyl)-4-cyclohexylpiperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-4-cyclohexylpiperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a piperazine derivative that has been synthesized for various purposes, including its use in neuroscience and pharmacology research.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorobenzyl)-4-cyclohexylpiperazine oxalate is not fully understood, but it is believed to act as an SSRI by inhibiting the reuptake of serotonin in the brain. This results in increased levels of serotonin in the synaptic cleft, which can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. However, studies have shown that this compound can affect various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. Additionally, this compound has been shown to have effects on various physiological processes, including blood pressure, heart rate, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-chlorobenzyl)-4-cyclohexylpiperazine oxalate in lab experiments include its potential as an SSRI and its ability to affect various neurotransmitter systems in the brain. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab. However, the limitations of using this compound include its complex mechanism of action and the potential for off-target effects.
Direcciones Futuras
There are many future directions for the use of 1-(3-chlorobenzyl)-4-cyclohexylpiperazine oxalate in scientific research. One potential direction is the investigation of its potential as a therapeutic agent for various neurological and psychiatric disorders, including depression and anxiety. Additionally, this compound could be used in studies to investigate the effects of various drugs on the central nervous system. Finally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 1-(3-chlorobenzyl)-4-cyclohexylpiperazine oxalate involves a multi-step process that requires the use of various reagents and solvents. One of the most common methods for synthesizing this compound involves the reaction of 1-(3-chlorobenzyl)-4-cyclohexylpiperazine with oxalic acid in the presence of a catalyst such as triethylamine. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzyl)-4-cyclohexylpiperazine oxalate has been used in various scientific research applications, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have potential as a selective serotonin reuptake inhibitor (SSRI) and has been used in studies to investigate the role of serotonin in various physiological and pathological processes. Additionally, this compound has been used in studies to investigate the effects of various drugs on the central nervous system.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-cyclohexylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2.C2H2O4/c18-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)17-7-2-1-3-8-17;3-1(4)2(5)6/h4-6,13,17H,1-3,7-12,14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEDESCBLRJAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5105744.png)

![8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline](/img/structure/B5105754.png)



![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5105774.png)

![ethyl N-[(4-{3-[benzyl(methyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B5105782.png)

![N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105794.png)

![1-(4-nitrophenyl)-4-[(undecafluorocyclohexyl)carbonyl]piperazine](/img/structure/B5105806.png)
![1-(4-chlorophenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5105813.png)
